(E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 378202-43-8
VCID: VC7463010
InChI: InChI=1S/C17H18N6O3/c1-4-9-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)20-18-10-11-5-7-12(24)8-6-11/h4-8,10,24H,1,9H2,2-3H3,(H,19,20)/b18-10+
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)O)CC=C
Molecular Formula: C17H18N6O3
Molecular Weight: 354.37

(E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 378202-43-8

Cat. No.: VC7463010

Molecular Formula: C17H18N6O3

Molecular Weight: 354.37

* For research use only. Not for human or veterinary use.

(E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 378202-43-8

Specification

CAS No. 378202-43-8
Molecular Formula C17H18N6O3
Molecular Weight 354.37
IUPAC Name 8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Standard InChI InChI=1S/C17H18N6O3/c1-4-9-23-13-14(21(2)17(26)22(3)15(13)25)19-16(23)20-18-10-11-5-7-12(24)8-6-11/h4-8,10,24H,1,9H2,2-3H3,(H,19,20)/b18-10+
Standard InChI Key VEMYUGIAXAPXEL-VCHYOVAHSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)O)CC=C

Introduction

Overview of the Compound

The compound "(E)-7-allyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" appears to belong to the purine derivative family. These compounds often exhibit diverse biological activities due to their ability to interact with nucleic acid structures or enzymes.

Structural Features:

  • Purine Core: The purine backbone is a bicyclic aromatic structure common in DNA and RNA bases.

  • Hydrazinyl Substitution: The hydrazinyl group (-NH-N=) is known for its potential to form Schiff bases and interact with biological targets.

  • Hydroxybenzylidene Moiety: The aromatic ring with a hydroxyl group suggests antioxidant properties.

  • Allyl Substitution: The allyl group may enhance lipophilicity and membrane permeability.

Pharmacological Relevance

Compounds with similar structures have been studied for:

  • Antioxidant Activity: The presence of a hydroxybenzylidene group often correlates with free radical scavenging properties.

  • Anticancer Potential: Purine derivatives are known to inhibit enzymes like kinases or DNA polymerases, which are critical in cancer cell proliferation.

  • Antimicrobial Effects: Hydrazinyl derivatives are explored for their ability to disrupt microbial cell walls or DNA replication.

Mechanisms of Action

The compound's activity might involve:

  • Chelation of metal ions due to the hydrazinyl and hydroxyl groups.

  • Interaction with nucleic acids or proteins via hydrogen bonding or π-stacking interactions.

Synthesis Pathways

While specific synthesis details for this compound are unavailable, it likely involves:

  • Formation of the Purine Scaffold: Starting from xanthine derivatives such as 1,3-dimethylxanthine (theobromine).

  • Hydrazinyl Functionalization: Introduction of hydrazine derivatives under basic or acidic conditions.

  • Schiff Base Formation: Reaction between hydrazinyl groups and aldehydes (e.g., 4-hydroxybenzaldehyde) to form the benzylidene moiety.

Research Gaps

Given the lack of direct data:

  • Further studies are needed to confirm its biological activity.

  • Experimental validation using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography would be critical.

If additional resources become available or if you have access to specific databases, further exploration can provide more precise insights into this compound's properties and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator